

Application Note: Precision Preparation and Isolation of 2-Demethylcolchicine

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Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

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Executive Summary

2-Demethylcolchicine (2-DMC) is a primary metabolite of the tubulin-binding alkaloid colchicine. Unlike its structural isomer 3-demethylcolchicine (3-DMC), 2-DMC is challenging to synthesize chemically with high regioselectivity due to the steric hindrance and electronic similarities of the methoxy groups on the A-ring. While acid-catalyzed hydrolysis predominantly yields 3-DMC or colchiceine (10-demethyl), biocatalytic transformation using CYP3A4 remains the "Gold Standard" for generating authentic 2-DMC for in vitro toxicity and Structure-Activity Relationship (SAR) studies.

This Application Note provides a validated protocol for the enzymatic generation, extraction, and high-purity isolation of 2-DMC. We prioritize the biocatalytic route to ensure structural fidelity and provide a robust HPLC method to resolve the critical 2-DMC/3-DMC isomeric pair.

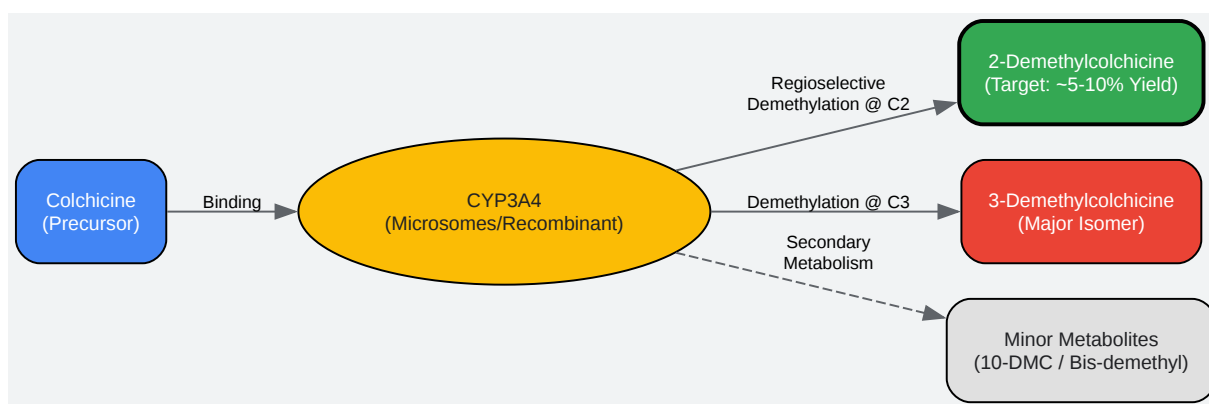
Strategic Overview: The Isomer Challenge

The preparation of 2-DMC is defined by the "Regio-Isomer Problem." Colchicine possesses four methoxy groups (C1, C2, C3, C10).

- Chemical Hydrolysis: Dilute sulfuric acid favors demethylation at C3 or hydrolysis at C10, making C2-demethylation a minor product (<5% yield) and difficult to purify.
- Enzymatic Metabolism: Human Cytochrome P450 3A4 (CYP3A4) selectively demethylates C2 and C3. While a mixture is formed, the ratio is biologically relevant, and the reaction conditions are mild, preventing C10-ring degradation.

Pathway Visualization

The following diagram illustrates the biocatalytic divergence handled in this protocol.



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Figure 1: Biotransformation pathway of colchicine mediated by CYP3A4, highlighting the divergence into 2-DMC and 3-DMC isomers.

Protocol A: Biocatalytic Synthesis

This protocol utilizes Recombinant Human CYP3A4 (supersomes or bactosomes) for cleaner reaction profiles compared to liver microsomes.

Reagents & Materials

- Substrate: Colchicine (Sigma-Aldrich, >98%).
- Enzyme: Recombinant Human CYP3A4 (1 nmol/mL) co-expressed with Reductase.

- Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
- Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
- Quench: Ice-cold Acetonitrile (ACN).

Reaction Setup (Scale-Up for Isolation)

To obtain sufficient material (approx. 0.5–1.0 mg) for characterization, run multiple parallel incubations rather than one massive vessel to maintain oxygenation efficiency.

Component	Concentration (Final)	Volume (per 10 mL tube)
Phosphate Buffer (pH 7.4)	100 mM	8.8 mL
Colchicine Stock (10 mM in MeOH)	50 μ M	50 μ L
rCYP3A4 Enzyme	50 pmol/mL	500 μ L
Pre-incubation	37°C	5 min
NADPH Regenerating System	1.3 mM NADP+	650 μ L
Total Volume	10.0 mL	

Incubation Procedure

- Equilibrate: Pre-warm buffer and enzyme at 37°C in a shaking water bath.
- Initiate: Add the NADPH regenerating system to start the reaction.
- Incubate: Shake at 150 rpm for 60 minutes.
 - Note: Do not exceed 90 minutes. Secondary metabolism (bis-demethylation) increases significantly after 1 hour.
- Quench: Stop reaction by adding 10 mL (1:1 v/v) of ice-cold ACN. Vortex vigorously for 30 seconds.

- Clarify: Centrifuge at 4,000 x g for 15 minutes to pellet protein precipitate. Collect the supernatant.

Protocol B: Enrichment and Extraction

Direct injection of the quenched mix onto a Prep-HPLC column will foul the column. Liquid-Liquid Extraction (LLE) is required.

- Evaporation: Remove the organic solvent (ACN) from the supernatant using a rotary evaporator or nitrogen stream at 35°C. You will be left with an aqueous phase.
- pH Adjustment: Adjust the aqueous phase pH to 8.0 using dilute NaOH. This optimizes the extraction of the alkaloid base.
- Extraction:
 - Add Dichloromethane (DCM) in a 2:1 ratio (Vol/Vol) to the aqueous phase.
 - Shake gently for 10 minutes (avoid vigorous shaking to prevent emulsions).
 - Centrifuge to separate phases. Collect the lower organic (DCM) layer.
 - Repeat extraction 2x.
- Drying: Combine DCM layers, dry over anhydrous
, and evaporate to dryness.
- Reconstitution: Dissolve the residue in 500 µL of Mobile Phase A (Water/MeOH 90:10).

Protocol C: High-Resolution Isolation (HPLC)

The separation of 2-DMC from 3-DMC is the critical step. 2-DMC typically elutes before 3-DMC on C18 columns due to subtle polarity differences, but this must be confirmed with standards or NMR.

Chromatographic Conditions

Parameter	Setting
Column	Phenomenex Luna C18(2) or equivalent, 250 x 10 mm (Semi-Prep)
Mobile Phase A	10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	4.0 mL/min (Semi-Prep)
Detection	UV @ 245 nm (max) and 350 nm
Temperature	30°C

Gradient Program (Resolution Focused)

Time (min)	% B (ACN)	Event
0.0	10	Equilibration
5.0	10	Load
25.0	40	Critical Separation Window
28.0	90	Wash
33.0	90	Hold
34.0	10	Re-equilibrate

Isolation Logic:

- Peak 1 (approx. 14-16 min): **2-Demethylcolchicine** (Target).
- Peak 2 (approx. 16-18 min): 3-Demethylcolchicine.
- Peak 3 (approx. 22+ min): Unreacted Colchicine.
- Note: Collect fractions in 30-second intervals across the critical window. Analyze fractions via analytical LC-MS to confirm purity before pooling.

Validation and Identification

Once isolated, the compound must be validated. The mass difference between Colchicine (399) and Demethyl (385) is diagnostic, but MS cannot distinguish regioisomers.

Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode.

- Precursor Ion:

m/z.

- Key Transitions:

- 386 → 368 (Loss of

)

- 386 → 354 (Loss of

)

- 386 → 326 (Ring fragmentation)

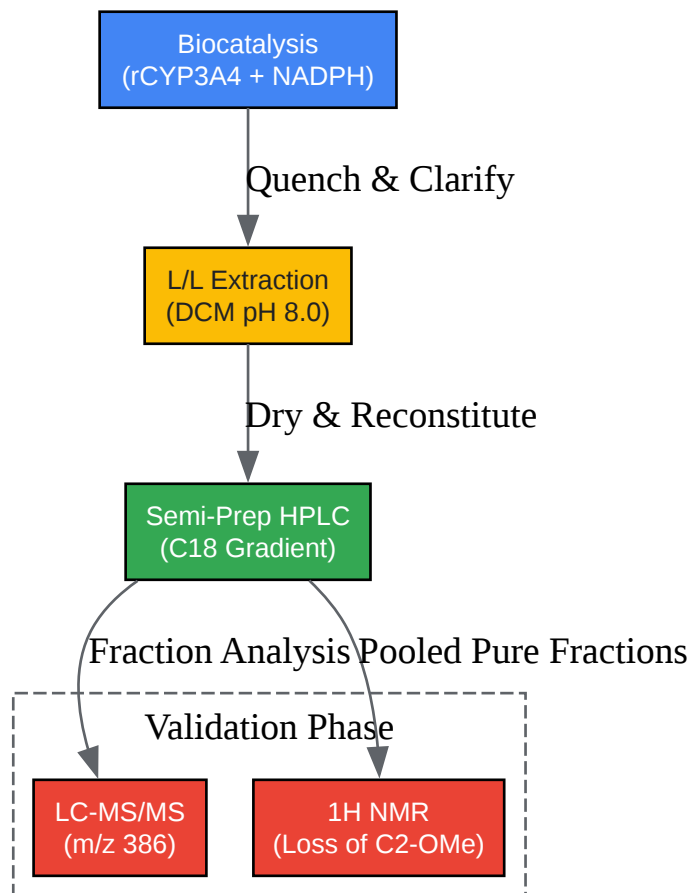
NMR Spectroscopy (Definitive Proof)

Dissolve dried fraction in

or

- Colchicine: Shows four methoxy singlets (approx. 3.65, 3.90, 3.95, 4.00 ppm).
- **2-Demethylcolchicine**: The signal for the C2-methoxy (usually ~3.90 ppm) disappears.
- 3-Demethylcolchicine: The signal for the C3-methoxy disappears.
- NOESY: Use Nuclear Overhauser Effect Spectroscopy to check spatial proximity of the remaining methoxy groups to the ring protons (H4 or H8) to confirm the empty position.

Workflow Visualization



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Figure 2: Step-by-step workflow from enzymatic generation to structural validation.

References

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